REACTION_SMILES
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[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][c:7]([NH:10][C:11]([CH:12]([CH2:13][CH2:14][CH3:15])[NH2:16])=[O:17])[n:8][o:9]1.[ClH:18]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[c:5]1[cH:6][c:7]([NH:10][C:11]([CH:12]([CH2:13][CH3:14])[NH2:16])=[O:17])[n:8][o:9]1
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Name
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CCCC(N)C(=O)Nc1cc(C(C)(C)C)on1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC(N)C(=O)Nc1cc(C(C)(C)C)on1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Type
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product
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Smiles
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CCC(N)C(=O)Nc1cc(C(C)(C)C)on1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |